molecular formula C7H9BN2O3 B1418420 4-(N'-Hydroxycarbamimidoyl)phenylboronic acid CAS No. 913835-61-7

4-(N'-Hydroxycarbamimidoyl)phenylboronic acid

Cat. No. B1418420
M. Wt: 179.97 g/mol
InChI Key: LTKQMNXFUOIBQG-UHFFFAOYSA-N
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Description

4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is a chemical compound with the molecular formula C7H9BN2O3 . It has a molecular weight of 179.97 and is a solid at room temperature . The compound is used in scientific research, with potential applications in drug development, catalysis, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, with a hydroxycarbamimidoyl group also attached to the phenyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Physical And Chemical Properties Analysis

4-(N’-Hydroxycarbamimidoyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 179.97 and a molecular formula of C7H9BN2O3 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenylboronic acids, including derivatives like 4-(N'-Hydroxycarbamimidoyl)phenylboronic acid, play a crucial role in optical modulation. They can be used for aqueous dispersion of single-walled carbon nanotubes (SWNTs) and enable the quenching of near-infrared fluorescence in response to saccharide binding. This property is valuable in the recognition of saccharides, highlighting its potential in biochemical sensors and analytical chemistry (Mu et al., 2012).

Intelligent Bio-Hydrogels

Novel intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels exhibit glucose and pH-responsiveness. These are prepared through electron beam irradiation technology. Such hydrogels have potential applications in fields requiring glucose-responsive materials, possibly including drug delivery systems (Peng et al., 2018).

Two-Photon Imaging and Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives can be used for two-photon imaging of cell surface sialic acids and photodynamic therapy. This application is significant in cancer diagnostics and therapeutics, demonstrating the versatility of phenylboronic acid derivatives in biomedical imaging and treatment (Li & Liu, 2021).

Applications in Carbohydrate Chemistry

Phenylboronic acid is utilized in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives. Its ability to form stable esters with diols under certain conditions makes it a valuable tool in the isolation and modification of carbohydrate compounds (Ferrier, 1972).

Design and Synthesis of Supramolecular Assemblies

Phenylboronic acids, including its derivatives, are key in the design and synthesis of supramolecular assemblies. They form hydrogen bonds essential for creating complex molecular structures, which have implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Dehydrative Condensation Catalysis

Derivatives of phenylboronic acid act as catalysts in dehydrative amidation between carboxylic acids and amines. This demonstrates their potential in synthetic organic chemistry, particularly in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Hydrogel Swelling Properties

Hydrogels containing phenylboronic acids, including derivatives, exhibit unique swelling properties in response to sugars like glucose and fructose. This feature is particularly relevant in the development of nonenzymatic glucose sensors (Kim, Mujumdar, & Siegel, 2013).

Reversible Sol-Gel Transition Gels

Phenylboronate-diol crosslinked polymer gels showcase reversible sol-gel transitions. These materials have potential applications in dynamic or bioresponsive applications, indicating their significance in smart material design (Xu et al., 2011).

Glucose-Responsive Hybrid Nanoassemblies

Phenylboronic acid derivatives coassembled with block copolymers create nanoparticles responsive to glucose. This is crucial for controlled drug delivery systems, especially in diabetes management (Matuszewska et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,11-13H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKQMNXFUOIBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=NO)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C(=N/O)/N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222564
Record name B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid

CAS RN

913835-61-7
Record name B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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